

Introduction: The Analytical Imperative for (R)-2-Aminooctanoic Acid

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Compound of Interest

Compound Name: (R)-2-Aminooctanoic acid

CAS No.: 106819-03-8

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(R)-2-Aminooctanoic acid is a non-proteinogenic α -amino acid characterized by a linear eight-carbon alkyl chain, rendering it amphiphilic. Its unique structure makes it a valuable chiral building block in synthetic chemistry and a component of interest in specialized peptides and metabolic studies. The precise and accurate analysis of this molecule, particularly the differentiation of its enantiomeric form, is critical in pharmaceutical development, metabolomics, and quality control. Mass spectrometry (MS), coupled with liquid chromatography (LC), stands as the definitive analytical technology for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the methodologies required for the robust analysis of **(R)-2-Aminooctanoic acid**. We will delve into the causal reasoning behind instrumental and chemical choices, moving beyond a simple recitation of protocols to establish a framework for developing and validating a self-consistent analytical method.

Foundational Principles: Physicochemical Properties and Ionization

A successful mass spectrometry method is built upon a fundamental understanding of the analyte's chemical nature. **(R)-2-Aminooctanoic acid** (C₈H₁₇NO₂) possesses both a basic amino group and an acidic carboxylic acid group, making it zwitterionic at neutral pH.

Table 1: Physicochemical Properties of **(R)-2-Aminooctanoic Acid**

Property	Value	Source
Molecular Formula	C ₈ H ₁₇ NO ₂	[1]
Average Molecular Weight	159.23 g/mol	[1]
Monoisotopic Molecular Weight	159.1259 Da	[1]
IUPAC Name	(2R)-2-aminooctanoic acid	[1]

Ionization Strategy: Why Electrospray Ionization (ESI) is the Gold Standard

Given the presence of the primary amine, **(R)-2-Aminooctanoic acid** is readily protonated. Therefore, Electrospray Ionization in Positive Ion Mode (ESI+) is the most effective and logical choice. The mobile phase, typically acidic (e.g., containing 0.1% formic acid), ensures the analyte is in its cationic form [M+H]⁺ before it enters the ion source, maximizing ionization efficiency. The protonated molecular ion will exhibit a mass-to-charge ratio (m/z) of approximately 160.13.

Elucidating the Structure: Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) is indispensable for confirming the analyte's identity and for developing highly selective quantitative methods. By isolating the precursor ion ([M+H]⁺ at m/z 160.1) and subjecting it to collision-induced dissociation (CID), we can generate a characteristic fragmentation pattern.

The fragmentation of α-amino acids is well-understood. The most common and energetically favorable cleavages occur around the functional groups.[2][3][4]

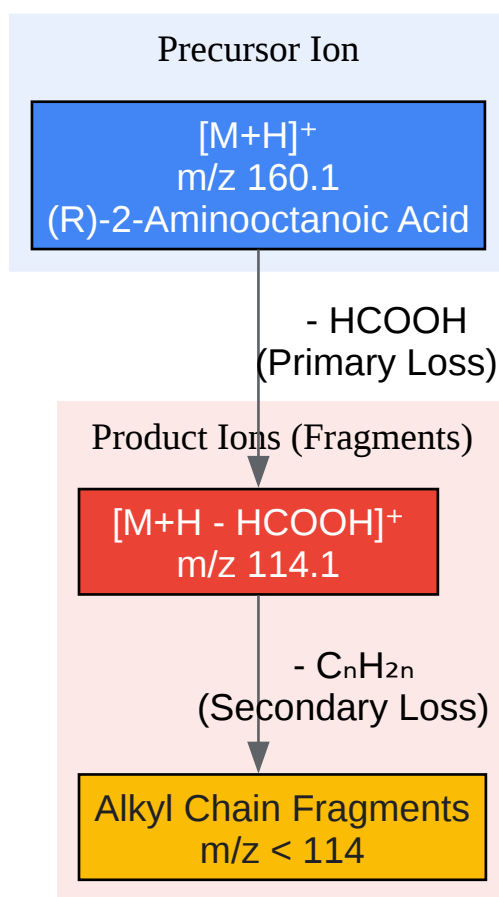
- **Primary Fragmentation:** The most prominent fragmentation pathway involves the neutral loss of formic acid (HCOOH, 46.02 Da) from the protonated molecule. This is mechanistically a combined loss of CO and H₂O. This results in a highly abundant product ion at m/z 114.1. This ion represents the iminium ion of the alkyl chain.
- **Secondary Fragmentation:** Subsequent fragmentation of the alkyl chain can occur, though these ions are typically of lower intensity. These fragmentations often involve successive losses of C_nH_{2n} units.[2][4]

Public databases confirm these pathways, with experimental MS/MS data for 2-aminooctanoic acid showing a strong signal for the precursor at m/z 160 and a primary fragment at m/z 114.[5][6]

Table 2: Predicted Key MS/MS Transitions for **(R)-2-Aminooctanoic Acid**

Precursor Ion (m/z)	Product Ion (m/z)	Proposed Neutral Loss	Proposed Fragment Structure
160.1	114.1	HCOOH (Formic Acid)	[CH ₃ (CH ₂) ₅ CH=NH ₂] ⁺
160.1	70.1	C ₅ H ₁₀ + CO + H ₂ O	[C ₄ H ₈ N] ⁺ (via rearrangement)
114.1	86.1	C ₂ H ₄ (Ethene)	[C ₅ H ₁₂ N] ⁺
114.1	72.1	C ₃ H ₆ (Propene)	[C ₄ H ₁₀ N] ⁺

Fragmentation Pathway Diagram



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Caption: Predicted ESI+ fragmentation pathway for **(R)-2-Aminooctanoic acid**.

Chromatographic Separation: Addressing the Chirality Challenge

The analysis of **(R)-2-Aminooctanoic acid** is complicated by two factors: its polarity and its chirality. A robust method must separate it from matrix components and, critically, from its (S)-enantiomer.

Workflow for Chiral LC-MS Analysis



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Caption: General workflow for chiral LC-MS/MS analysis via derivatization.

Strategy 1: Chiral Stationary Phases (CSPs)

Direct separation of enantiomers can be achieved using a chiral stationary phase. Columns based on macrocyclic glycopeptides (e.g., teicoplanin or vancomycin) or cyclodextrins are often effective for amino acids. This approach is elegant as it requires minimal sample preparation. However, CSPs can be expensive, less robust, and may require specialized mobile phases that are not always optimal for MS ionization.

Strategy 2: Chiral Derivatization (Recommended Approach)

A more versatile and often more robust strategy is pre-column derivatization with a chiral agent to form diastereomers.^{[7][8]} These diastereomers have different physicochemical properties and can be readily separated on standard, high-efficiency achiral columns (e.g., C18).

A classic and highly effective agent is Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). It reacts with the primary amine of (R)- and (S)-2-Aminooctanoic acid to form stable diastereomers.

Causality: The L-alanine amide in the reagent provides a fixed chiral center. When it reacts with the R- and S-enantiomers of our analyte, it creates L-R and L-S diastereomeric pairs. These pairs are no longer mirror images and will interact differently with the C18 stationary phase, allowing for chromatographic separation.

Experimental Protocol: Quantitative Chiral Analysis

This section provides a self-validating protocol for the quantification of **(R)-2-Aminooctanoic acid** in a research sample, such as a cell culture supernatant, using the chiral derivatization approach.

Materials and Reagents

- **(R)-2-Aminooctanoic acid** standard

- (S)-2-Aminooctanoic acid standard
- Stable Isotope Labeled Internal Standard (IS): e.g., **(R)-2-Aminooctanoic acid**-¹³C₈,¹⁵N (if available) or a structurally similar homolog like (R)-2-Aminohexanoic acid.
- Marfey's Reagent (FDAA)
- Acetonitrile (LC-MS Grade)
- Methanol (LC-MS Grade)
- Water (LC-MS Grade)
- Formic Acid (Optima™ LC/MS Grade)
- Sodium Bicarbonate
- Acetone

Sample Preparation & Derivatization Protocol

- **Sample Pre-treatment:** To 100 µL of sample, standard, or blank, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., at 500 ng/mL). This performs a 3:1 protein precipitation.
- **Vortex & Centrifuge:** Vortex the mixture vigorously for 1 minute. Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
- **Supernatant Transfer:** Carefully transfer 200 µL of the clear supernatant to a new microcentrifuge tube.
- **Solvent Evaporation:** Dry the supernatant completely under a gentle stream of nitrogen at 30°C.
- **Reconstitution:** Reconstitute the dried extract in 50 µL of 1 M sodium bicarbonate buffer.
- **Derivatization Reaction:** Add 100 µL of Marfey's Reagent solution (1% w/v in acetone).
- **Incubation:** Vortex briefly and incubate the mixture in a heating block at 40°C for 60 minutes.

- **Quenching & Dilution:** After incubation, add 50 μL of 2 M HCl to quench the reaction. Dilute the sample with 800 μL of 50:50 water:acetonitrile for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

This method is designed for a modern UPLC system coupled to a triple quadrupole mass spectrometer.

Table 3: Example Liquid Chromatography Parameters

Parameter	Setting	Rationale
Column	High-Strength Silica C18 (e.g., 2.1 x 100 mm, 1.8 μm)	Provides high-efficiency separation of the diastereomers.
Mobile Phase A	Water + 0.1% Formic Acid	Standard aqueous phase for RPLC.
Mobile Phase B	Acetonitrile + 0.1% Formic Acid	Standard organic phase for RPLC.
Flow Rate	0.4 mL/min	Appropriate for a 2.1 mm ID column.
Column Temperature	45°C	Improves peak shape and reduces viscosity.
Injection Volume	5 μL	
Gradient	Time (min)	%B
0.0	20	
8.0	95	
9.0	95	
9.1	20	
12.0	20	

Table 4: Example Mass Spectrometry Parameters (MRM Mode)

Analyte	Precursor (m/z)	Product (m/z)	Dwell (ms)	CE (V)
(R)-AOA-FDAA	510.2	340.1	50	25
(S)-AOA-FDAA	510.2	340.1	50	25
Internal Standard	Varies	Varies	50	Optimize

Note: The precursor m/z for the FDAA derivative is calculated as $(159.1 [\text{AOA}] + 297.1 [\text{FDAA}] - 1.0 [\text{H}] - 19.0 [\text{F}] + 1.0 [\text{H}^+]) = 437.2$. The provided table values are illustrative and must be optimized empirically on the specific instrument. The product ion corresponds to the loss of the dinitrophenyl moiety.

Conclusion: Towards a Validated Method

This guide outlines an authoritative and technically sound approach for the analysis of **(R)-2-Aminooctanoic acid**. The core principles—positive mode ESI, predictable fragmentation via neutral loss of formic acid, and chiral resolution through derivatization—provide a robust foundation. For drug development and regulated environments, this method would be the starting point for a full validation according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, matrix effect, and stability. The inherent selectivity of tandem MS, combined with the chromatographic separation of diastereomers, ensures a method that is both trustworthy and fit for purpose in demanding research and development settings.

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